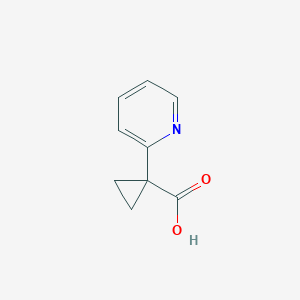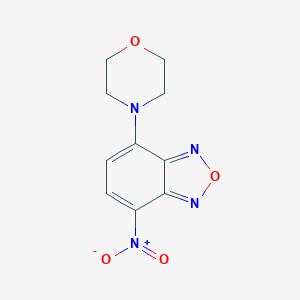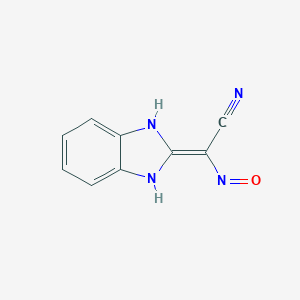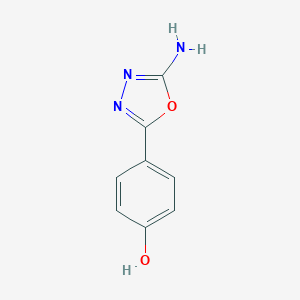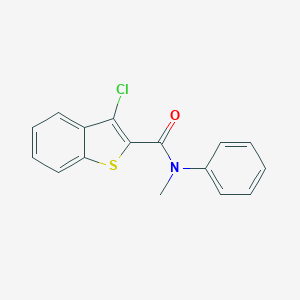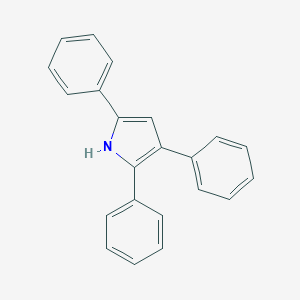
2,3,5-triphenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-triphenyl-1H-pyrrole (TPP) is a heterocyclic organic compound that has gained significant attention in the field of chemistry and biology due to its unique properties and potential applications. TPP is a pyrrole derivative that contains three phenyl groups attached to the pyrrole ring. This compound has been synthesized using various methods and has been studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 2,3,5-triphenyl-1H-pyrrole is not fully understood. However, it has been suggested that 2,3,5-triphenyl-1H-pyrrole may act as a metal ion chelator, binding to metal ions and altering their chemical properties. This may result in changes in the activity of enzymes and other proteins that require metal ions for their function.
Efectos Bioquímicos Y Fisiológicos
2,3,5-triphenyl-1H-pyrrole has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 2,3,5-triphenyl-1H-pyrrole has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. 2,3,5-triphenyl-1H-pyrrole has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3,5-triphenyl-1H-pyrrole is its ability to act as a fluorescent probe for the detection of metal ions. This makes it a useful tool for researchers studying metal ion homeostasis and metabolism. Additionally, 2,3,5-triphenyl-1H-pyrrole is relatively easy to synthesize using various methods. However, one limitation of 2,3,5-triphenyl-1H-pyrrole is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 2,3,5-triphenyl-1H-pyrrole. One area of interest is the development of new materials, such as polymers and liquid crystals, using 2,3,5-triphenyl-1H-pyrrole as a building block. Additionally, 2,3,5-triphenyl-1H-pyrrole may be useful in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 2,3,5-triphenyl-1H-pyrrole and its potential applications in scientific research.
Métodos De Síntesis
2,3,5-triphenyl-1H-pyrrole can be synthesized using various methods, including the Hantzsch pyrrole synthesis, the Paal-Knorr pyrrole synthesis, and the Pictet-Spengler reaction. The Hantzsch pyrrole synthesis involves the reaction of an aldehyde, a β-ketoester, and an ammonium salt in the presence of a catalyst. The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
2,3,5-triphenyl-1H-pyrrole has been studied for its potential use in various scientific research applications. It has been investigated for its ability to act as a fluorescent probe for the detection of metal ions. 2,3,5-triphenyl-1H-pyrrole has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals. Additionally, 2,3,5-triphenyl-1H-pyrrole has been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
3274-61-1 |
|---|---|
Nombre del producto |
2,3,5-triphenyl-1H-pyrrole |
Fórmula molecular |
C22H17N |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2,3,5-triphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H17N/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16,23H |
Clave InChI |
GBCJQOITJVEDQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
3274-61-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
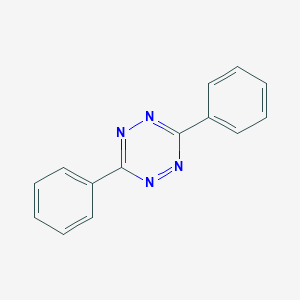
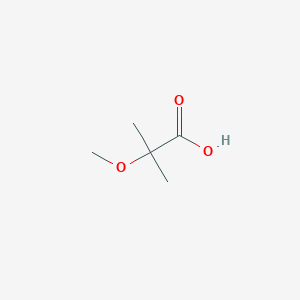
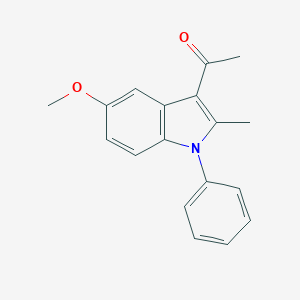

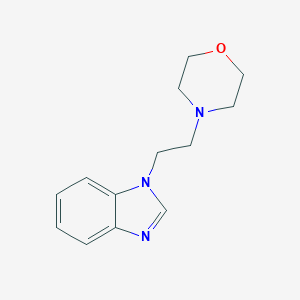
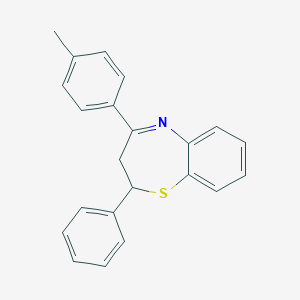
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
